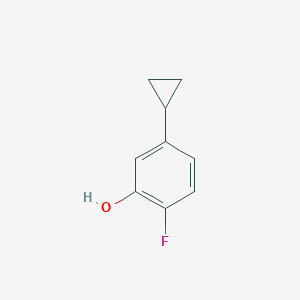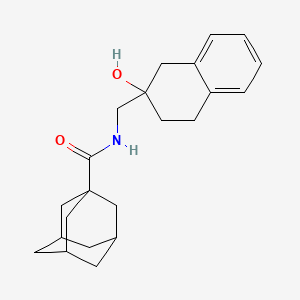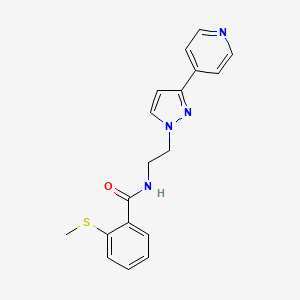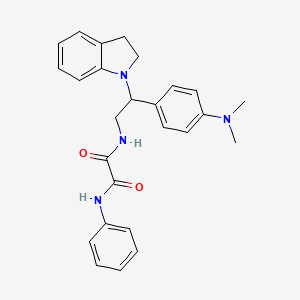![molecular formula C22H17BrO2 B3003604 (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one CAS No. 358656-11-8](/img/structure/B3003604.png)
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by the presence of a benzyl ether group and a bromophenyl group attached to a prop-2-en-1-one backbone. Chalcones are known for their diverse biological activities and are of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of similar chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde in the presence of a base. For instance, the synthesis of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one was achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a base . This method could potentially be adapted for the synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one by using the appropriate benzaldehyde derivative with a benzyloxy substituent.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is characterized by a planar conformation due to the conjugation of the double bond with the aromatic rings. For example, the molecular structure of (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one shows an E conformation of the C=C double bond and an S-cis conformation relative to the carbonyl group . This suggests that the (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one would likely exhibit a similar planar structure, which is important for its potential biological activities.
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated carbonyl system. They can participate in cyclization reactions, Michael additions, and can serve as precursors for the synthesis of heterocycles and other complex molecules. The presence of substituents such as the benzyloxy and bromophenyl groups can influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be influenced by their substituents. For example, the presence of electron-donating or electron-withdrawing groups can affect the molecule's dipole moment, solubility, and absorption characteristics. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the local reactive properties, bond dissociation energies, and molecular electrostatic potential, as demonstrated in the study of a related compound . Additionally, spectroscopic techniques like FT-IR, NMR, and UV-Visible spectrometry are valuable tools for characterizing these compounds .
Scientific Research Applications
Synthesis and Characterization
Mechanochemical Synthesis : This compound has been synthesized through a base-catalyzed Claisen-Schmidt condensation reaction using a grinding method at room temperature, in a solvent-free condition. The resulting compounds were analyzed using FT-IR, LC-MS, 1H NMR, 13C NMR, and single-crystal X-ray diffraction studies (Praveena, Sarojini, & Kumar, 2019).
Crystal Structure and Hirshfeld Surface Studies : Similar chalcone derivatives have been characterized by single-crystal X-ray diffraction. This method allows for the analysis of molecular structures, including the angles and interactions between different molecular planes (Salian et al., 2018).
Non-Linear Optical Properties
- Non-Linear Optical (NLO) Properties : Chalcone derivatives exhibit significant non-linear optical responses, surpassing standard materials like p-nitroaniline. The properties were analyzed using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) (Singh et al., 2012).
Corrosion and Photocrosslinking Applications
- Corrosion Inhibition and Photocrosslinking : Novel chalcone derivatives demonstrate high corrosion inhibition percentage and distinct photocrosslinking times. These properties are significant for various industrial applications, including material protection and fabrication (Ramkumar et al., 2015).
properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO2/c23-20-8-4-7-19(15-20)22(24)14-11-17-9-12-21(13-10-17)25-16-18-5-2-1-3-6-18/h1-15H,16H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCZBACAIYODFH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)
![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)
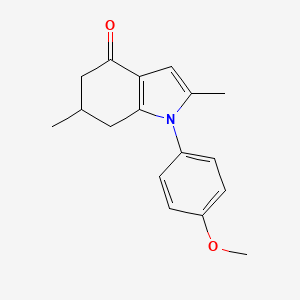

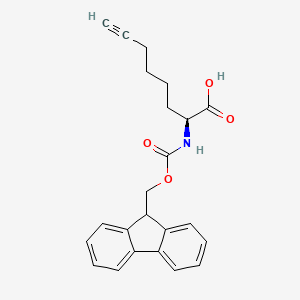
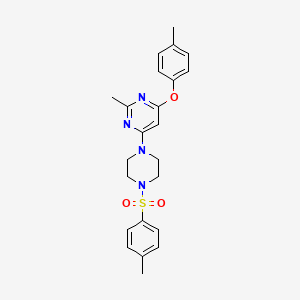
![Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate](/img/structure/B3003534.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3003536.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3003537.png)
